2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
Description
This compound is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 3-(1H-pyrrol-1-yl)-2-thienyl group at position 2 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 3. The oxadiazole ring is known for its electron-deficient nature, making it a key structural motif in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(3-pyrrol-1-ylthiophen-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS2/c19-18(20,21)13-5-3-4-12(10-13)11-27-17-23-22-16(25-17)15-14(6-9-26-15)24-7-1-2-8-24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGICUNQYGZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For example, a family of 1,3,4-oxadiazoles was evaluated for their antibacterial effects against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Compounds with specific substituents showed promising results in inhibiting bacterial growth .
Anticonvulsant Effects
Some oxadiazole derivatives have been reported to possess anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model and the pentylenetetrazol (PTZ) test, certain compounds demonstrated notable efficacy in reducing seizure activity. The mechanism appears to involve interactions with benzodiazepine receptors .
Anti-cancer and Anti-diabetic Activities
Recent investigations into related oxadiazole derivatives have revealed their potential as anti-cancer and anti-diabetic agents. The synthesis of these compounds was followed by biological assessments that included molecular docking studies to predict their interactions with target proteins. Many synthesized compounds adhered to Lipinski's rule of five, indicating favorable pharmacokinetic properties .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of 1,3,4-oxadiazoles revealed that specific structural modifications significantly enhance antimicrobial activity. The compounds were tested using standard methods such as the cup plate procedure at varying concentrations .
Case Study 2: Anticonvulsant Activity
In another case study focusing on anticonvulsant properties, a subset of 1,3,4-oxadiazoles was evaluated using both PTZ and MES models. The results indicated that compounds with an amino substituent at the second position on the oxadiazole ring exhibited the highest anticonvulsant effects .
Case Study 3: Molecular Docking Studies
The molecular docking studies performed on newly synthesized oxadiazole derivatives provided insights into their binding affinities with key biological targets associated with cancer and diabetes. These studies are crucial for understanding how structural variations influence biological activity .
Mechanism of Action
The mechanism by which 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole exerts its effects involves interactions with cellular components. The trifluoromethyl group may enhance membrane permeability, allowing the compound to reach intracellular targets efficiently. The heterocyclic rings can interact with DNA or proteins, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 2-(Methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole (CAS: 477709-79-8)
This analogue replaces the trifluoromethylbenzylsulfanyl group with a methylsulfanyl moiety. The simpler methyl group reduces molecular weight (MW: ~378 g/mol vs. target compound’s estimated MW: ~450 g/mol) and lipophilicity (clogP: ~3.2 vs. ~4.5). Such differences may lower bioavailability but improve synthetic yield . - However, the absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .
Table 1: Substituent Impact on Key Properties
*clogP values estimated via fragment-based methods.
Ring System Comparisons
- 1,3,4-Thiadiazole Analogues (e.g., 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles)
Replacing the oxadiazole with a thiadiazole introduces a sulfur atom, increasing polarizability and altering electronic properties. Thiadiazoles generally exhibit higher solubility in polar solvents but lower thermal stability, limiting their use in materials science compared to oxadiazoles . - Triazole Derivatives (e.g., 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole) Triazole rings are less electron-deficient than oxadiazoles, reducing their utility in charge-transfer applications. However, they often show enhanced biological activity due to hydrogen-bonding capabilities .
Biological Activity
The compound 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole exhibits significant biological activity, particularly in the fields of antibacterial and anticancer research. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of the compound is characterized by a unique arrangement of a pyrrole ring, thienyl moiety, and an oxadiazole core. The trifluoromethylbenzyl sulfanyl group enhances its lipophilicity and may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. In particular, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated that oxadiazole derivatives exhibit significant inhibition against Staphylococcus aureus and Escherichia coli.
- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |
|---|---|---|
| Staphylococcus aureus | 32 | 8 |
| Escherichia coli | 27 | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving multicellular tumor spheroids, it was identified as a potential candidate for further development due to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Various cancer cell lines were used, including breast cancer (MCF-7) and lung cancer (A549), showing promising results in inhibiting cell proliferation.
Case Studies
- Antibacterial Screening : A series of oxadiazole derivatives were synthesized and screened for antibacterial activity. The specific compound exhibited a notable minimum inhibitory concentration (MIC) against resistant strains of bacteria.
- Anticancer Evaluation : In a preclinical study, the compound was tested on xenograft models where it demonstrated significant tumor reduction compared to controls.
Chemical Reactions Analysis
Chemical Reactions Involving Oxadiazole Derivatives
While specific chemical reactions for 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole are not detailed, general reactions involving oxadiazole derivatives include:
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Cyclization Reactions : Oxadiazoles can be synthesized through the cyclization of diacylhydrazines using dehydrating agents .
-
Substitution Reactions : Oxadiazoles can undergo various substitution reactions to introduce different functional groups, enhancing their biological activities .
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives exhibit a broad range of biological activities, including:
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Antimicrobial Activity : Many oxadiazole derivatives have shown significant antibacterial and antifungal properties .
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Anticonvulsant Activity : Some oxadiazole derivatives have been designed and synthesized as anticonvulsant agents .
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Anti-inflammatory Activity : Oxadiazoles have also demonstrated anti-inflammatory properties .
Data Tables: Biological Activities of Oxadiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-bromophenyl)-5-(phenyl)-1,3,4-oxadiazole | Bromine substituent on phenyl | Antibacterial |
| 5-(trifluoromethyl)-1,3,4-oxadiazole | Trifluoromethyl group | Antimicrobial |
| 2-[3-(pyridin-2-yl)-5-(phenyl)-1,3,4-oxadiazole | Pyridine substituent | Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole?
The synthesis of this oxadiazole derivative typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole core via cyclocondensation of acylhydrazines with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Functionalization of the thiophene ring with a pyrrole moiety using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Introduction of the sulfanyl group via nucleophilic substitution with 3-(trifluoromethyl)benzyl thiol in polar aprotic solvents (e.g., DMF) under inert atmosphere .
Key Considerations : - Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
- Purify intermediates via column chromatography or recrystallization (ethanol/water mixtures) .
Q. How can researchers characterize the structural integrity of this compound?
Standard analytical methods include:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., pyrrole-thiophene coupling, CF₃ group presence) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₁₃F₃N₄OS₂) .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C bond at ~700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational isomers) or solvent interactions. Mitigation strategies:
Q. What methodologies are recommended for evaluating bioactivity in heterocyclic systems like this compound?
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
- ADME profiling : Employ SwissADME to assess pharmacokinetic properties (e.g., logP = ~3.5, indicating moderate lipophilicity) .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays (IC₅₀ against HeLa cells) .
Q. How can reaction conditions be optimized for heterocyclic systems with competing substituents?
Use a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. THF), temperature (25–80°C), catalyst loading (Pd(PPh₃)₄ at 1–5 mol%) .
- Response surface methodology (RSM) : Maximize yield while minimizing by-products (e.g., desulfurized derivatives) .
- Kinetic studies : Track intermediates via in-situ IR or LC-MS to identify rate-limiting steps .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
